3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid: Structural Analysis & Synthetic Utility
3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid: Structural Analysis & Synthetic Utility
Topic: 3-Methoxytetrahydro-2H-pyran-4-carboxylic Acid Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Methoxytetrahydro-2H-pyran-4-carboxylic acid (CAS 1878309-30-8) represents a specialized disubstituted tetrahydropyran scaffold increasingly utilized in medicinal chemistry. As a structural bioisostere for proline and other cyclic amino acids, it offers a distinct physicochemical profile characterized by lowered lipophilicity and specific vector orientation of hydrogen bond acceptors. This guide provides a rigorous technical analysis of its stereochemical configurations, conformational preferences, and validated synthetic pathways, serving as a blueprint for its integration into drug discovery programs.
Chemical Structure & Stereochemical Analysis
Core Architecture
The molecule consists of a saturated six-membered oxygen heterocycle (tetrahydropyran) substituted at the C3 position with a methoxy group (-OMe) and at the C4 position with a carboxylic acid group (-COOH).
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IUPAC Name: 3-Methoxytetrahydro-2H-pyran-4-carboxylic acid
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Molecular Formula: C
H O -
Molecular Weight: 160.17 g/mol [1]
Stereoisomerism
The presence of two chiral centers at C3 and C4 generates four possible stereoisomers (two enantiomeric pairs). In a drug development context, controlling the relative stereochemistry (cis vs. trans) is critical for biological activity.
| Configuration | Relative Orientation | Description |
| (3R,4R) / (3S,4S) | Trans | The methoxy and carboxylic acid groups are on opposite faces of the ring. This is often the thermodynamically preferred isomer due to steric relief. |
| (3R,4S) / (3S,4R) | Cis | The substituents reside on the same face. This configuration is crucial for specific receptor binding pockets requiring a compact spatial arrangement. |
Conformational Analysis
The tetrahydropyran ring predominantly adopts a chair conformation. The conformational equilibrium is dictated by 1,3-diaxial interactions (A-values) and electronic effects.
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Carboxylic Acid (C4): Prefers the equatorial position to minimize 1,3-diaxial strain with the C2/C6 axial protons.
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Methoxy Group (C3):
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In the trans isomer, if the COOH is equatorial, the OMe group is also equatorial , leading to a stable diequatorial conformer.
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In the cis isomer, if the COOH is equatorial, the OMe group must be axial . This introduces 1,3-diaxial interactions but may be stabilized by an intramolecular hydrogen bond between the ether oxygen and the carboxylic acid proton in non-polar media.
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Figure 1: Conformational preference logic for 3,4-disubstituted tetrahydropyrans.
Physicochemical Profile
The incorporation of the 3-methoxy group alters the physicochemical properties relative to the parent tetrahydropyran-4-carboxylic acid, enhancing its utility as a polar fragment.
| Property | Value (Predicted) | Significance in Drug Design |
| cLogP | ~0.2 - 0.5 | Low lipophilicity aids in lowering the overall LogP of drug candidates, improving solubility. |
| pKa (Acid) | ~4.5 | Typical for aliphatic carboxylic acids; exists as a carboxylate anion at physiological pH. |
| H-Bond Acceptors | 4 | The ether oxygen and carboxylate oxygens provide vectors for H-bonding with protein residues. |
| TPSA | ~66 Ų | Favorable for membrane permeability (Rule of 5 compliant). |
Synthetic Methodologies
Reliable synthesis is paramount for SAR exploration. Two primary routes are recommended: Alpha-Functionalization (for direct modification) and De Novo Ring Construction (for scale-up).
Protocol A: Alpha-Hydroxylation/Methylation (Lab Scale)
This route starts from the commercially available methyl tetrahydropyran-4-carboxylate. It utilizes enolate chemistry to introduce the oxygen functionality at C3.
Step-by-Step Protocol:
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Enolate Formation: Treat methyl tetrahydropyran-4-carboxylate with Lithium Diisopropylamide (LDA) in THF at -78°C to generate the kinetic enolate.
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Oxidation: Quench the enolate with a source of electrophilic oxygen, such as Davis Oxaziridine or MoOPH , to yield the 3-hydroxy ester.
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Methylation: Treat the intermediate alcohol with Methyl Iodide (MeI) and Silver Oxide (Ag
O) (mild conditions to prevent epimerization) or Sodium Hydride (NaH) to form the 3-methoxy ether. -
Hydrolysis: Saponify the ester using LiOH in THF/Water to afford the final acid.
Protocol B: Epoxide Opening (Stereoselective)
This route is preferred for generating specific trans isomers via stereospecific ring opening.
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Precursor Synthesis: Convert methyl tetrahydropyran-4-carboxylate to the unsaturated methyl 3,6-dihydro-2H-pyran-4-carboxylate via oxidative elimination (e.g., phenylselenylation/oxidation).
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Epoxidation: Treat with m-CPBA to form the 3,4-epoxide.
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Ring Opening: Perform acid-catalyzed ring opening with Methanol (MeOH/H
SO ). The methanol will attack the epoxide (typically at C3 or C4 depending on substitution, but often yields the trans-3-methoxy-4-hydroxy product). Note: This route requires careful regiochemical control.
Figure 2: Synthetic workflow via alpha-functionalization of the parent ester.
Applications in Medicinal Chemistry
Peptidomimetics
The 3-methoxytetrahydropyran scaffold serves as a sugar amino acid (SAA) mimetic. The rigid pyran ring constrains the peptide backbone, reducing entropic penalties upon binding.
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Application: Replacement of proline or isoleucine residues in protease inhibitors.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight and high polarity, this acid is an ideal "fragment" for screening against hydrophilic pockets in enzymes (e.g., kinases, hydrolases).
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Strategy: The carboxylic acid anchors the molecule via a salt bridge (e.g., to a lysine residue), while the 3-methoxy group probes adjacent hydrophobic or H-bond donor regions.
Bioisosterism
It acts as a bioisostere for:
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Morpholine-3-carboxylic acid: Improved metabolic stability (no nitrogen oxidation).
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Cyclohexane carboxylic acid: Increased solubility and lowered LogD.
References
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Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810.[2] Retrieved from [Link][2][3]
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PubChem . (2025). Tetrahydro-2H-pyran-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
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Beilstein Journals . (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
